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Compound of Interest

Compound Name: Ethyl 4-bromo-3-nitrobenzoate

Cat. No.: B060401 Get Quote

Ethyl 4-bromo-3-nitrobenzoate is a substituted aromatic ester that serves as a highly

versatile intermediate in the synthesis of pharmaceuticals and fine chemicals.[1] Its structure is

strategically functionalized with three key groups: an ethyl ester, a bromo substituent, and a

nitro group. This arrangement provides multiple reactive sites, allowing for sequential and

regioselective chemical transformations.

The bromine atom is amenable to a wide array of cross-coupling reactions (e.g., Suzuki, Heck,

Sonogashira), enabling the formation of carbon-carbon and carbon-heteroatom bonds. The

nitro group can be readily reduced to an amine, which is a common precursor for the synthesis

of amides, ureas, and heterocyclic systems frequently found in biologically active molecules.[1]

[2] The ethyl ester provides a site for hydrolysis or amidation. This trifecta of reactivity makes

Ethyl 4-bromo-3-nitrobenzoate a valuable starting material in multi-step synthetic campaigns.

An accurate understanding of its fundamental properties, beginning with its molecular weight, is

the cornerstone of its effective utilization.

Core Physicochemical Properties
The molecular weight of a compound is a critical parameter that underpins all stoichiometric

calculations, reaction monitoring, and analytical characterizations. For Ethyl 4-bromo-3-
nitrobenzoate, it is essential to distinguish between the average molecular weight (based on

the natural isotopic abundance of its constituent elements) and the monoisotopic mass (based

on the most abundant isotope of each element), as the latter is what is precisely measured in

high-resolution mass spectrometry.
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Property Value Source

IUPAC Name ethyl 4-bromo-3-nitrobenzoate [3]

CAS Number 168473-87-8 [3][4][5][6]

Molecular Formula C₉H₈BrNO₄ [3][4]

Molecular Weight 274.07 g/mol [3][5][6][7]

Monoisotopic Mass 272.96367 Da [3]

SMILES
CCOC(=O)C1=CC(=C(C=C1)B

r)[O-]
[3][8]

The Imperative of Molecular Weight in Research and
Development
In the context of drug development and synthetic chemistry, molecular weight is not merely a

number; it is a foundational descriptor that influences everything from reaction efficiency to

biological activity.

Stoichiometric Precision: All synthetic protocols rely on the precise molar ratios of reactants,

catalysts, and reagents. An accurate molecular weight is non-negotiable for calculating these

quantities, directly impacting reaction yield, purity, and reproducibility.

Confirmation of Identity: Experimental determination of molecular weight via mass

spectrometry is the primary method for confirming that a synthetic reaction has produced the

desired product. A discrepancy between the expected and measured mass immediately

signals a potential issue, such as an incomplete reaction, an unexpected side product, or

sample contamination.

Physicochemical and Pharmacokinetic Properties: In drug discovery, molecular weight is a

key component of predictive models for absorption, distribution, metabolism, and excretion

(ADME). For instance, it is one of the five parameters in Lipinski's Rule of Five, a guideline

used to assess the druglikeness of a chemical compound.
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Experimental Workflow for Molecular Weight
Determination and Structural Validation
A robust characterization of Ethyl 4-bromo-3-nitrobenzoate involves a multi-pronged

analytical approach. This ensures not only that the mass is correct but also that the mass

corresponds to the correct molecular structure. This constitutes a self-validating system where

orthogonal techniques provide complementary evidence.

Primary Determination via Mass Spectrometry (MS)
Mass spectrometry is the definitive technique for determining the molecular mass of a

compound. It functions by ionizing molecules and then measuring their mass-to-charge ratio

(m/z).

Causality of Method Selection: Electrospray Ionization (ESI) is the preferred method for a

molecule like Ethyl 4-bromo-3-nitrobenzoate. It is a "soft" ionization technique that typically

keeps the molecule intact, primarily forming protonated adducts ([M+H]⁺) or sodium adducts

([M+Na]⁺). This avoids fragmentation, providing a clear signal for the molecular ion and a direct

reading of its mass.

Step-by-Step Protocol for ESI-MS Analysis:

Sample Preparation: Dissolve approximately 1 mg of Ethyl 4-bromo-3-nitrobenzoate in 1

mL of a suitable solvent (e.g., acetonitrile or methanol) to create a stock solution. Further

dilute this solution to a final concentration of 1-10 µg/mL.

Instrumentation Setup: Calibrate the mass spectrometer using a known standard. Set the

ESI source to positive ion mode.

Infusion: Infuse the diluted sample solution directly into the ESI source at a low flow rate

(e.g., 5-10 µL/min).

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 Da).

Data Interpretation: Analyze the resulting spectrum. For Ethyl 4-bromo-3-nitrobenzoate
(Monoisotopic Mass ≈ 272.96 Da), expect to observe the following major ions:
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[M+H]⁺: at m/z ≈ 273.97

[M+Na]⁺: at m/z ≈ 295.95[8]

Isotopic Pattern: A crucial point of validation is the characteristic isotopic pattern for a

bromine-containing compound. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a

1:1 ratio. Therefore, the molecular ion peak will appear as a pair of peaks (an "M" and

"M+2" peak) of almost equal intensity, separated by approximately 2 Da. Observing this

doublet is a definitive confirmation of the presence of a single bromine atom.

Sample Preparation MS Analysis (ESI+) Data Interpretation
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Caption: Workflow for Molecular Weight Determination by ESI-MS.

Structural Confirmation with Orthogonal Methods
While MS confirms the mass, it does not definitively confirm the isomeric structure. Therefore,

complementary techniques are required.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provides

detailed information about the chemical structure, connectivity, and chemical environment of

the hydrogen and carbon atoms. The resulting spectrum for Ethyl 4-bromo-3-nitrobenzoate
would be expected to show distinct signals for the aromatic protons, the ethyl group's

methylene (CH₂) and methyl (CH₃) protons, and all nine unique carbon atoms. This confirms

the specific arrangement of the bromo, nitro, and ester groups on the benzene ring,

validating that the mass measured by MS corresponds to the correct isomer. Spectroscopic

data for this compound, including ¹H NMR, is available for reference.[9]

High-Performance Liquid Chromatography (HPLC): This technique is essential for assessing

the purity of the sample. A pure sample will ideally show a single, sharp peak. Impurities
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would appear as additional peaks, which could complicate MS and NMR analysis. Coupling

HPLC with a UV detector (HPLC-UV) or a mass spectrometer (LC-MS) allows for the

simultaneous assessment of purity and confirmation of the molecular weight of the main

component. A standard reversed-phase HPLC method can be used for this analysis.[10]
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Caption: Integrated workflow for purity and structural validation.

Safety and Handling
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As a laboratory chemical, Ethyl 4-bromo-3-nitrobenzoate must be handled with appropriate

care. According to the Globally Harmonized System (GHS) of Classification and Labelling of

Chemicals, it is associated with the following hazards:

Causes skin irritation (H315)[3]

Causes serious eye irritation (H319)[3]

May cause respiratory irritation (H335)[3]

Handling Recommendations:

Work in a well-ventilated fume hood.

Wear standard personal protective equipment (PPE), including safety glasses, a lab coat,

and chemical-resistant gloves.

Avoid inhalation of dust or vapors.

Store in a cool, dry place in a tightly sealed container.[6]

Conclusion
The molecular weight of Ethyl 4-bromo-3-nitrobenzoate is 274.07 g/mol (monoisotopic mass:

272.96367 Da).[3][7] This value is more than a mere physical constant; it is a critical enabler for

its use in synthetic chemistry and drug discovery. The accurate determination of this property,

validated by a robust workflow combining mass spectrometry with orthogonal techniques like

NMR and HPLC, ensures the integrity and reproducibility of scientific research. For any

scientist utilizing this versatile building block, a thorough understanding and experimental

verification of its molecular weight is the first and most crucial step toward successful

innovation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. innospk.com [innospk.com]

2. Organic Syntheses Procedure [orgsyn.org]

3. Ethyl 4-bromo-3-nitrobenzoate | C9H8BrNO4 | CID 458966 - PubChem
[pubchem.ncbi.nlm.nih.gov]

4. calpaclab.com [calpaclab.com]

5. chemuniverse.com [chemuniverse.com]

6. 168473-87-8|Ethyl 4-bromo-3-nitrobenzoate|BLD Pharm [bldpharm.com]

7. sigmaaldrich.com [sigmaaldrich.com]

8. PubChemLite - Ethyl 4-bromo-3-nitrobenzoate (C9H8BrNO4) [pubchemlite.lcsb.uni.lu]

9. ETHYL 4-BROMO-3-NITROBENZOATE(168473-87-8) 1H NMR spectrum
[chemicalbook.com]

10. Ethyl 4-nitrobenzoate | SIELC Technologies [sielc.com]

To cite this document: BenchChem. [Introduction to Ethyl 4-bromo-3-nitrobenzoate: A
Versatile Synthetic Building Block]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b060401#ethyl-4-bromo-3-nitrobenzoate-molecular-
weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b060401?utm_src=pdf-custom-synthesis
https://www.innospk.com/en/?news/grok-exploring-methyl-4-bromo-3-nitrobenzoate-a-key-intermediate-in-organic-synthesis
http://orgsyn.org/demo.aspx?prep=v81p0188
https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-4-bromo-3-nitrobenzoate
https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-4-bromo-3-nitrobenzoate
https://www.calpaclab.com/ethyl-4-bromo-3-nitrobenzoate-min-97-100-grams/ala-e181983-100g
https://chemuniverse.com/index.php?main_page=product_info&cPath=9&products_id=52036
https://www.bldpharm.com/products/168473-87-8.html
https://www.sigmaaldrich.com/JP/ja/substance/bbeethyl4bromo3nitrobenzoate27407168473878
https://pubchemlite.lcsb.uni.lu/e/compound/458966
https://www.chemicalbook.com/SpectrumEN_168473-87-8_HNMR.htm
https://www.chemicalbook.com/SpectrumEN_168473-87-8_HNMR.htm
https://sielc.com/ethyl-4-nitrobenzoate
https://www.benchchem.com/product/b060401#ethyl-4-bromo-3-nitrobenzoate-molecular-weight
https://www.benchchem.com/product/b060401#ethyl-4-bromo-3-nitrobenzoate-molecular-weight
https://www.benchchem.com/product/b060401#ethyl-4-bromo-3-nitrobenzoate-molecular-weight
https://www.benchchem.com/product/b060401#ethyl-4-bromo-3-nitrobenzoate-molecular-weight
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b060401?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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